2,2,2-trifluoroethyl N-(dimethyl-1,3-oxazol-2-yl)carbamate
Description
Role of Oxazole-Carbamate Hybrids in Bioactive Molecule Design
Oxazole-carbamate hybrids represent a critical advancement in medicinal chemistry due to their unique ability to balance proteolytic stability and target specificity. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, provides a rigid scaffold that enhances molecular interactions with biological targets. When fused with a carbamate group, the resulting hybrid gains conformational stability and resistance to enzymatic degradation, addressing key limitations of traditional amide-based therapeutics.
The carbamate moiety (-O-CO-NR2) in these hybrids mimics the amide bond while offering superior metabolic stability. Unlike amides, which are susceptible to hydrolysis by proteases, carbamates resist enzymatic cleavage due to the reduced electrophilicity of their carbonyl group. This property is exemplified in 2,2,2-trifluoroethyl N-(dimethyl-1,3-oxazol-2-yl)carbamate, where the carbamate linkage bridges the oxazole ring and the trifluoroethyl group, creating a structurally resilient framework.
Oxazole-carbamate hybrids also enable precise modulation of electronic and steric properties. The dimethyl substituents on the oxazole ring enhance lipophilicity, facilitating membrane permeability, while the carbamate’s hydrogen-bonding capacity promotes target engagement. For instance, modifications to heterocyclic systems analogous to oxazole, such as thiazole-oxazole hybrids, have demonstrated significant antibacterial activity by interacting with bacterial DNA. These insights underscore the versatility of oxazole-carbamate architectures in optimizing pharmacokinetic and pharmacodynamic profiles.
| Property | Value |
|---|---|
| IUPAC Name | 2,2,2-Trifluoroethyl N-(2,2,2-trifluoroethoxycarbonyl)carbamate |
| Molecular Formula | C₆H₅F₆NO₄ |
| Molecular Weight | 269.1 g/mol |
| CAS Number | 2031269-45-9 |
| Key Structural Features | Oxazole ring, carbamate linkage, trifluoroethyl groups |
Strategic Importance of Trifluoroethyl Groups in Medicinal Chemistry
The incorporation of trifluoroethyl groups (-CF₂CF₃) into drug candidates has become a cornerstone of modern medicinal chemistry due to their profound impact on molecular stability and bioavailability. In 2,2,2-trifluoroethyl N-(dimethyl-1,3-oxazol-2-yl)carbamate, the trifluoroethyl moiety serves dual roles: it enhances metabolic resistance and fine-tunes electronic properties through strong electron-withdrawing effects.
Trifluoroethyl groups are known to improve metabolic stability by shielding adjacent functional groups from oxidative enzymes. The high electronegativity of fluorine atoms creates a steric and electronic barrier that impedes enzymatic access to the carbamate linkage, thereby prolonging the compound’s half-life. This is critical for maintaining therapeutic efficacy in vivo, as demonstrated by fluorinated analogs of betulinic acid, which exhibit 12-fold increases in antitumor potency compared to non-fluorinated counterparts.
Additionally, the trifluoroethyl group enhances lipophilicity, promoting passive diffusion across cell membranes. This property is particularly advantageous for central nervous system (CNS) therapeutics, where blood-brain barrier penetration is essential. While 2,2,2-trifluoroethyl N-(dimethyl-1,3-oxazol-2-yl)carbamate has not been explicitly tested in CNS models, its structural similarity to fluorinated carbamates with confirmed blood-brain barrier permeability suggests potential applicability in neuropharmacology.
The compound’s trifluoroethyl substituents also influence its electronic landscape. The strong inductive effect of fluorine withdraws electron density from the carbamate group, stabilizing the molecule against base-catalyzed hydrolysis—a common degradation pathway for carbamates in physiological conditions. This stabilization is further augmented by the oxazole ring’s electron-deficient nature, creating a synergistic effect that underpins the molecule’s robustness.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4,5-dimethyl-1,3-oxazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O3/c1-4-5(2)16-6(12-4)13-7(14)15-3-8(9,10)11/h3H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTVVAWOLRAVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)OCC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(dimethyl-1,3-oxazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(dimethyl-1,3-oxazol-2-yl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(dimethyl-1,3-oxazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry
In analytical chemistry, 2,2,2-trifluoroethyl N-(dimethyl-1,3-oxazol-2-yl)carbamate serves as a reference standard for instrument calibration and method validation. Its stability and distinct properties make it suitable for various analytical techniques.
Biology
Research indicates that this compound may exhibit significant biological activities due to its structural characteristics. The trifluoroethyl group enhances membrane permeability, while the oxazole ring can interact with enzymes and receptors. This interaction is crucial for studying enzyme kinetics and receptor-ligand binding dynamics.
Medicine
Ongoing studies are investigating the compound's potential therapeutic applications. It may serve as a precursor in drug synthesis or as a lead compound in the development of new pharmaceuticals targeting specific diseases. Its lipophilic nature suggests it could effectively penetrate biological membranes, making it a candidate for drug formulation.
Industry
In industrial applications, 2,2,2-trifluoroethyl N-(dimethyl-1,3-oxazol-2-yl)carbamate is used in developing new materials and chemical processes. Its unique properties allow for innovations in material science and chemical manufacturing.
Case Studies and Research Findings
- Biological Activity Studies : Research has demonstrated that compounds with similar structures exhibit varying degrees of enzyme inhibition or activation. The oxazole ring's presence is often linked to enhanced biological activity.
- Drug Development : Preliminary studies suggest that derivatives of 2,2,2-trifluoroethyl N-(dimethyl-1,3-oxazol-2-yl)carbamate may have anticancer properties. Further investigation into its metabolic pathways could provide insights into its therapeutic potential.
- Material Science Applications : The compound has been explored for use in creating advanced materials due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(dimethyl-1,3-oxazol-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Thiazole vs. Oxazole Heterocycles
A closely related analog is 2,2,2-trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate (). Key differences include:
- Heterocycle Core: The substitution of oxazole (oxygen-containing) with thiazole (sulfur-containing) alters electronic properties.
- Substituent Effects : The 4-cyclopropyl group in the thiazole analog introduces steric hindrance and ring strain, whereas the dimethyl group on the oxazole in the target compound may improve solubility due to reduced hydrophobicity.
| Property | Target Compound (Oxazole) | Thiazole Analog () |
|---|---|---|
| Heteroatom | Oxygen | Sulfur |
| Substituent | Dimethyl | Cyclopropyl |
| Calculated pKa (JChem) | Not reported | Acid pKa data unavailable |
Carbamate Derivatives with Aromatic Substituents
Ethiofencarb (2-Ethylthiomethylphenyl-N-methylcarbamate , CAS 29973-13-5, ) provides a contrast in carbamate design:
- Backbone : Ethiofencarb uses a phenyl ring with an ethylthio group, whereas the target compound employs a trifluoroethyl-oxazole system.
- Bioactivity : Ethiofencarb is a systemic insecticide, suggesting that trifluoroethyl-oxazole carbamates may exhibit distinct biological profiles due to enhanced electronegativity and heteroaromatic interactions.
Key Research Findings and Trends
- Electronic Effects : The trifluoroethyl group enhances resistance to enzymatic or hydrolytic degradation compared to ethyl or methyl carbamates (e.g., Ethiofencarb) due to strong electron-withdrawing effects .
- Heterocycle Impact : Oxazole derivatives generally exhibit higher metabolic stability than thiazoles in medicinal chemistry contexts, though thiazoles may offer superior binding in certain biological targets .
- Synthetic Flexibility : The use of dimethyl-oxazole in the target compound likely streamlines synthesis compared to cyclopropyl-thiazole analogs, which require additional steps for cyclopropane ring formation .
Biological Activity
2,2,2-Trifluoroethyl N-(dimethyl-1,3-oxazol-2-yl)carbamate is a synthetic compound with the potential for various biological activities due to its unique structural features. The trifluoroethyl group enhances lipophilicity, while the oxazole moiety may interact with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H9F3N2O3
- Molecular Weight : 238.166 g/mol
- CAS Number : 1423024-90-1
The compound is characterized by its carbamate structure, which is known for stability and versatility in biological applications. The trifluoroethyl group contributes to its unique reactivity and biological interactions.
The biological activity of 2,2,2-trifluoroethyl N-(dimethyl-1,3-oxazol-2-yl)carbamate can be attributed to several mechanisms:
- Lipophilicity : The trifluoroethyl group increases the compound's ability to penetrate biological membranes.
- Enzyme Interaction : The oxazole ring can interact with various enzymes and receptors, potentially modulating their activity.
- Reactivity : The carbamate structure allows for hydrolysis and substitution reactions, which may lead to the formation of biologically active metabolites.
Biological Activity
Research into the biological activity of this compound is still emerging. Preliminary studies suggest potential applications in several areas:
Anticancer Potential
Compounds with oxazole rings have been investigated for anticancer properties. Although direct studies on 2,2,2-trifluoroethyl N-(dimethyl-1,3-oxazol-2-yl)carbamate are lacking, its structural analogs have demonstrated inhibition of cancer cell proliferation through various pathways.
Neuropharmacological Effects
Given the potential interactions with neurotransmitter systems due to its lipophilicity and structural features, there is speculation about its possible effects on neuropharmacological targets. Further research is required to elucidate these effects.
Case Studies and Research Findings
Currently, there are no extensive case studies specifically focusing on 2,2,2-trifluoroethyl N-(dimethyl-1,3-oxazol-2-yl)carbamate. However, studies on similar compounds provide insights into its potential:
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹⁹F NMR (δ ~ -60 to -70 ppm for CF₃) and ¹H NMR (singlet for dimethyloxazole protons at δ 2.2–2.5 ppm) confirm regiochemistry and substitution patterns .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution MS validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₉H₁₀F₃N₂O₃ at m/z 251.07) .
How can researchers optimize reaction conditions to avoid decomposition during synthesis?
Q. Advanced Research Focus
- Temperature Control : Reflux in aprotic solvents (e.g., THF, DMF) at 60–80°C minimizes thermal degradation of the carbamate group .
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates carbamate coupling by activating carbonyl intermediates, reducing reaction time from 72h to 24h .
- Stabilizers : Additives like molecular sieves (3Å) absorb moisture, preventing hydrolysis of the trifluoroethyl group .
What role does the dimethyl-1,3-oxazole moiety play in the compound’s electronic profile?
Advanced Research Focus
The dimethyloxazole ring contributes to:
- Electron-Deficient Character : The oxazole’s electronegative nitrogen atoms withdraw electron density, enhancing reactivity toward nucleophilic attack at the carbamate carbonyl.
- Conformational Rigidity : Methyl groups at positions 4 and 5 restrict ring puckering, favoring planar conformations that improve π-π stacking with aromatic residues in target proteins .
Are there known metabolic pathways or stability issues for this compound under physiological conditions?
Q. Advanced Research Focus
- Hydrolytic Degradation : The carbamate bond is susceptible to esterase-mediated cleavage in serum, releasing dimethyloxazole-2-amine and trifluoroethanol. Stability assays in human liver microsomes (HLMs) show a t₁/₂ of ~4–6 hours .
- Mitigation Strategies : Substituent modification (e.g., electron-withdrawing groups on the oxazole) or prodrug approaches (e.g., phosphorylated carbamates) can delay hydrolysis .
How do substituents on the oxazole ring affect the compound’s reactivity in further derivatization?
Q. Advanced Research Focus
- Electron-Donating Groups (e.g., -CH₃) : Increase oxazole’s nucleophilicity, facilitating electrophilic aromatic substitution (e.g., nitration, halogenation) at the 5-position .
- Steric Hindrance : Bulky groups at the 4-position (e.g., -CF₃) reduce coupling efficiency in Suzuki-Miyaura reactions by ~30–50% due to hindered Pd catalyst access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
